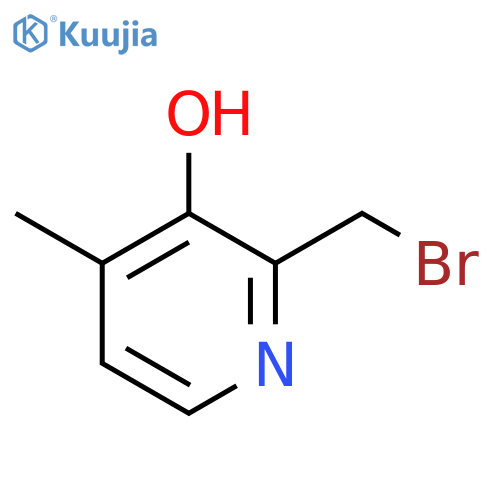Cas no 1807112-56-6 (2-Bromomethyl-3-hydroxy-4-methylpyridine)

1807112-56-6 structure
商品名:2-Bromomethyl-3-hydroxy-4-methylpyridine
CAS番号:1807112-56-6
MF:C7H8BrNO
メガワット:202.04852104187
CID:4901659
2-Bromomethyl-3-hydroxy-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromomethyl-3-hydroxy-4-methylpyridine
-
- インチ: 1S/C7H8BrNO/c1-5-2-3-9-6(4-8)7(5)10/h2-3,10H,4H2,1H3
- InChIKey: ICFVXQOXXKNETO-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C)C=CN=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 33.1
2-Bromomethyl-3-hydroxy-4-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011833-1g |
2-Bromomethyl-3-hydroxy-4-methylpyridine |
1807112-56-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
| Alichem | A029011833-250mg |
2-Bromomethyl-3-hydroxy-4-methylpyridine |
1807112-56-6 | 95% | 250mg |
$940.80 | 2022-03-31 |
2-Bromomethyl-3-hydroxy-4-methylpyridine 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1807112-56-6 (2-Bromomethyl-3-hydroxy-4-methylpyridine) 関連製品
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量